
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the imidazole family of compounds that have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is not fully understood. However, it has been shown to interact with various enzymes and proteins in cells, leading to the inhibition of their activity. This inhibition can lead to the disruption of cellular processes, resulting in the observed biological activities.
Biochemical and Physiological Effects
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to possess anti-inflammatory properties, reducing inflammation in various tissues. Additionally, it has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol in lab experiments is its wide range of biological activities. It can be used to study various cellular processes, including enzyme activity, protein-protein interactions, and cell signaling pathways. However, one limitation is its potential toxicity. Careful handling and experimentation protocols must be followed to ensure the safety of researchers.
Orientations Futures
There are several future directions for the research of (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol. One direction is the development of new drugs based on its chemical structure. Its various biological activities make it a potential candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another direction is the study of its mechanism of action. Understanding how it interacts with various enzymes and proteins can lead to the development of more potent and specific drugs. Finally, more research is needed to determine its safety profile and potential side effects, which are essential for the development of new drugs.
Méthodes De Synthèse
The synthesis of (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol involves several steps. The first step involves the reaction of 4-bromobenzyl chloride and sodium thiomethoxide in dry toluene to form 2-((4-bromobenzyl)thio)imidazole. The second step involves the reaction of 2-((4-bromobenzyl)thio)imidazole with 4-fluorobenzyl alcohol in the presence of sodium hydride in DMF to form (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol. This method has been optimized to achieve a high yield of the final product.
Applications De Recherche Scientifique
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol has been studied extensively for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and antiviral activities. It has also been shown to inhibit the growth of cancer cells and possess anti-inflammatory properties. These properties make it a potential candidate for the development of new drugs to treat various diseases.
Propriétés
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2OS/c19-15-5-1-14(2-6-15)12-24-18-21-9-17(11-23)22(18)10-13-3-7-16(20)8-4-13/h1-9,23H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXMJXOGLXHHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2620137.png)

![N-(3-chlorophenyl)-4-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2620139.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2620140.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2620141.png)
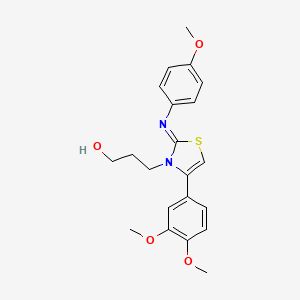

![(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2620146.png)
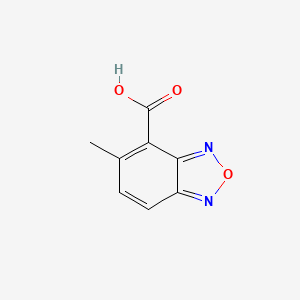

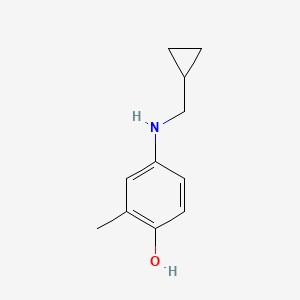
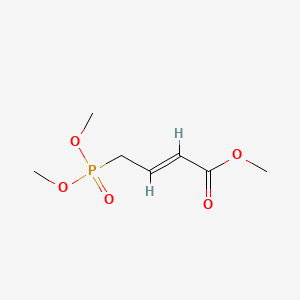
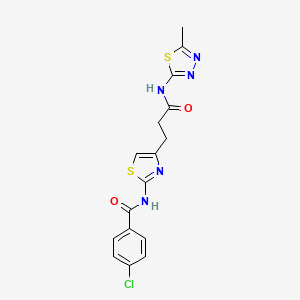
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2620156.png)